REACTION_CXSMILES
|
CC1(C)C[O:6][B:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18])=[CH:10][CH:9]=2)[O:4]C1.[OH-].[Na+]>C(OCC)C>[B:5]([C:8]1[CH:9]=[CH:10][C:11]([CH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18])=[CH:12][CH:13]=1)([OH:6])[OH:4] |f:1.2|
|
Name
|
2A
|
Quantity
|
343 mg
|
Type
|
reactant
|
Smiles
|
CC1(COB(OC1)C1=CC=C(C=C1)CCCC(=O)O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
ADDITION
|
Details
|
treated with an additional portion of NaOH for 5 min
|
Duration
|
5 min
|
Type
|
WASH
|
Details
|
The combined aqueous layers were washed with diethyl ether (2×)
|
Type
|
FILTRATION
|
Details
|
The resulting solid precipitate was collected by filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |